N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide
Overview
Description
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide is a synthetic organic compound with the molecular formula C14H16ClN3O It is characterized by a pyrazole ring substituted with benzyl and dimethyl groups, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide typically involves the reaction of 1-benzyl-3,5-dimethylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid and amine .
Scientific Research Applications
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can affect cellular pathways and processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: These compounds have similar pyrazole and benzyl substitutions but differ in the acetamide moiety.
N-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: This compound has additional substitutions on the pyrazole ring and a different functional group
Uniqueness
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide is unique due to its specific combination of a pyrazole ring with benzyl and dimethyl substitutions and a chloroacetamide moiety.
Properties
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-chloroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-14(16-13(19)8-15)11(2)18(17-10)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAMCNNLSCPTDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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